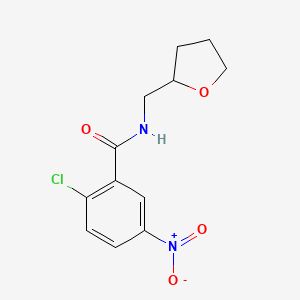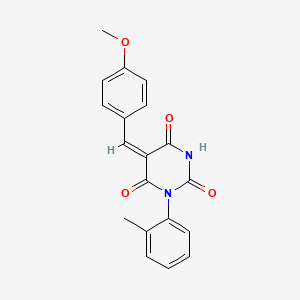
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPEDA is a diamide derivative of dicarboxylic acid and has been synthesized using various methods.
作用機序
The mechanism of action of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by interacting with specific receptors or enzymes in the cells. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. This compound has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of fungi and viruses. In animal studies, this compound has been shown to have anti-inflammatory and antidiabetic effects. This compound has also been shown to improve cognitive function and memory in mice.
実験室実験の利点と制限
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research on N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide. One direction is to further investigate the mechanism of action of this compound and its interaction with specific receptors or enzymes. Another direction is to explore the potential applications of this compound in other fields, such as energy storage and environmental remediation. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to improved yields and reduced costs.
合成法
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using various methods, including the reaction of 3-methylbutylamine with 2-phenylethylamine in the presence of a solvent and a catalyst. Another method involves the reaction of 3-methylbutyl isocyanate with 2-phenylethylamine. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions to ensure the purity and yield of the product.
科学的研究の応用
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to have anticancer, antifungal, and antiviral activities. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In agriculture, this compound has been used as a plant growth regulator and a pesticide.
特性
IUPAC Name |
N'-(3-methylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)8-10-16-14(18)15(19)17-11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHSOOCCBVRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)



![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)